molecular formula C22H24FN3O3 B12761186 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- CAS No. 120944-11-8

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)-

Cat. No.: B12761186
CAS No.: 120944-11-8
M. Wt: 397.4 g/mol
InChI Key: OUWXZWQCGJZYLD-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- is a complex organic compound with significant potential in various scientific fields. This compound features an oxazolone ring, a fluorophenyl group, and a methoxyphenyl-piperazinyl ethyl chain, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the oxazolone ring, followed by the introduction of the fluorophenyl group and the methoxyphenyl-piperazinyl ethyl chain. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-propenamide
  • 2-(4-fluorophenyl)-3-(3-methoxyphenyl)acrylonitrile
  • N-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide

Uniqueness

Compared to similar compounds, 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethyl)- stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

120944-11-8

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one

InChI

InChI=1S/C22H24FN3O3/c1-28-19-8-6-18(7-9-19)26-14-12-25(13-15-26)11-10-20-21(24-22(27)29-20)16-2-4-17(23)5-3-16/h2-9H,10-15H2,1H3,(H,24,27)

InChI Key

OUWXZWQCGJZYLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC3=C(NC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

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